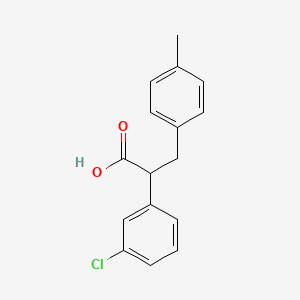![molecular formula C13H7I2NO B13841770 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of hydroxy, diiodo, and carbonitrile functional groups attached to a biphenyl structure. Its molecular formula is C13H7I2NO, and it is known for its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile typically involves the iodination of a biphenyl precursor. One common method includes the use of glacial acetic acid, deionized water, and a composite catalyst consisting of concentrated sulfuric acid and concentrated hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 75°C to 90°C, with iodine and an oxidant such as ammonium persulfate . The reaction mixture is stirred, heated, and then cooled to obtain the desired product through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process emphasizes safety, efficiency, and environmental considerations.
化学反应分析
Types of Reactions
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
相似化合物的比较
Similar Compounds
4-Hydroxy-3,5-diiodobenzonitrile: Shares similar functional groups but differs in the overall structure.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4-Hydroxy-3,5-diiodobenzaldehyde: Features an aldehyde group in place of the carbonitrile group.
Uniqueness
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile is unique due to its biphenyl backbone, which imparts distinct chemical properties and reactivity. The presence of both hydroxy and diiodo groups enhances its versatility in various chemical reactions and applications.
This comprehensive overview highlights the significance of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.
属性
分子式 |
C13H7I2NO |
|---|---|
分子量 |
447.01 g/mol |
IUPAC 名称 |
2,6-diiodo-4-(4-isocyanophenyl)phenol |
InChI |
InChI=1S/C13H7I2NO/c1-16-10-4-2-8(3-5-10)9-6-11(14)13(17)12(15)7-9/h2-7,17H |
InChI 键 |
RUOQMKJWVZBNLW-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
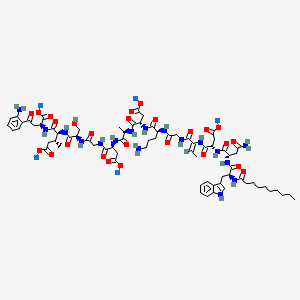
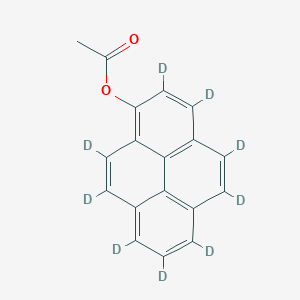
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
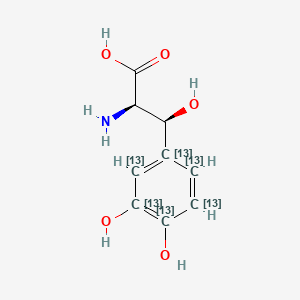
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
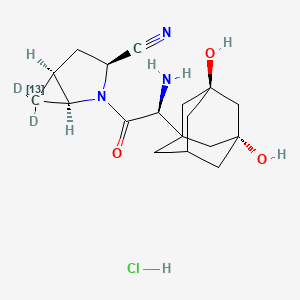
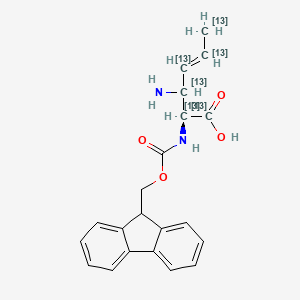
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
